molecular formula C11H10F3N3 B2790262 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine CAS No. 1179932-07-0

1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine

Cat. No. B2790262
CAS RN: 1179932-07-0
M. Wt: 241.217
InChI Key: VLQKMLYGLHEZKE-UHFFFAOYSA-N
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Description

“1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine” consists of an imidazole ring attached to a benzyl group that carries a trifluoromethyl group . The molecular formula is C11H10F3N3.

Scientific Research Applications

Role in Drug Development

The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs . Therefore, “1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine” could potentially be used in the development of new drugs.

Use in Organic Synthesis

α-Trifluoromethylstyrene derivatives, which can be synthesized from compounds like “1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine”, are versatile synthetic intermediates . They have been successfully utilized in C–F bond activation in a CF3 group .

Role in C–F Bond Activation

This compound can be used in various types of C–F bond activation in a CF3 group, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

Use in Transition Metal-Catalyzed Cycloaddition Reactions

α-Trifluoromethylstyrenes, which can be derived from “1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine”, have been used in transition metal-catalyzed cycloaddition reactions . These reactions are useful for constructing cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

Role in the Synthesis of Fluorinated Compounds

“1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine” can be used in the synthesis of more complex fluorinated compounds . Fluorinated compounds have numerous applications in various fields, including medicine, electronics, agrochemicals, and catalysis .

Use in the Synthesis of Biologically Interesting Isocoumarins

The combined use of BnS(O)CF3/BnSe(O)CF3 with Tf2O as SCF3/SeCF3 reagents was implemented to realize an efficient synthesis of biologically interesting 4-(trifluoromethylthio/trifluoromethylseleno)isocoumarins from 2-alkynylbenzoates . This suggests that “1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine” could potentially be used in similar reactions to synthesize other biologically interesting compounds.

Safety and Hazards

While the specific safety and hazards of “1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine” are not detailed in the available literature, it’s important to note that chemicals with similar structures can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-17-6-5-16-10(17)15/h1-6H,7H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQKMLYGLHEZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine

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